molecular formula C20H31N3O2 B568876 Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate CAS No. 1010446-29-3

Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B568876
CAS No.: 1010446-29-3
M. Wt: 345.487
InChI Key: HNSFOLBRBCWJLO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a tert-butyl group, a benzylpiperazine moiety, and a pyrrolidine ring, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-pyrrolidinecarboxylate with 4-benzylpiperazine under specific conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

  • (S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate

These compounds share structural similarities but differ in their specific functional groups and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Biological Activity

Tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate is a compound of considerable interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a complex structure comprising several functional groups:

  • Molecular Formula: C18H26N2O2
  • Molecular Weight: 302.41 g/mol
  • CAS Number: 1010446-29-3

The compound contains a tert-butyl group, a benzylpiperazine moiety, and a pyrrolidine ring, which contribute to its unique properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzylpiperazine component is known to interact with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. This interaction may influence mood regulation and exhibit potential antidepressant or anxiolytic effects.

Key Mechanisms:

  • Receptor Interaction: The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmitter activity.
  • Enzyme Inhibition: Similar piperazine derivatives have shown inhibition of acetylcholinesterase (AChE), suggesting potential neuroprotective effects through modulation of cholinergic signaling .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties:
    • Preliminary studies suggest that the compound may possess antimicrobial and antifungal activities, making it a candidate for further exploration in infectious disease treatment.
  • Neuropharmacological Effects:
    • The compound's interaction with serotonin and dopamine receptors suggests potential applications in treating mood disorders and neurodegenerative diseases .
  • Anticancer Potential:
    • Some derivatives of piperazine have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be investigated for anticancer properties .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
(S)-tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylateC17H26N2O2Antidepressant-like effects
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateC20H30N2O2Analgesic properties
tert-Butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylateC19H24BrN2O2Anticancer activity

This table highlights the diversity in biological activity among similar compounds, emphasizing the potential therapeutic avenues for this compound.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Neuroprotective Effects:
    • A study investigating piperazine derivatives found that certain compounds exhibited significant neuroprotective effects in models of oxidative stress, suggesting that this compound could have similar benefits .
  • Antimicrobial Activity Assessment:
    • Research conducted on various piperazine derivatives demonstrated their efficacy against both gram-positive and gram-negative bacteria, pointing to the potential for this compound in developing new antimicrobial agents.

Properties

IUPAC Name

tert-butyl 3-(4-benzylpiperazin-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23-10-9-18(16-23)22-13-11-21(12-14-22)15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSFOLBRBCWJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

6.23 g (26.8 mmol) of benzylbis(2-chloroethyl)amine hydrochloride were dissolved in ethanol (100 ml) and, while stirring, 5.00 g (26.8 mmol) of N-Boc-3-aminopyrrolidine and 9.02 g (107 mmol) of sodium bicarbonate were added. The resulting reaction solution was heated under reflux for 4 h. The cooled reaction mixture was concentrated in vacuo, 100 ml of water were added, and the aqueous phase was extracted with ethyl acetate (4×60 ml). The combined organic phases were washed with saturated aqueous NaHCO3 solution, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by chromatography on silica gel (mobile phase gradient 0-5% methanol in dichloromethane). Yield: 6.15 g (66%) of yellow solid
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